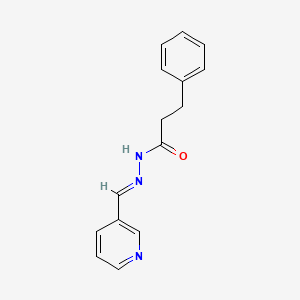

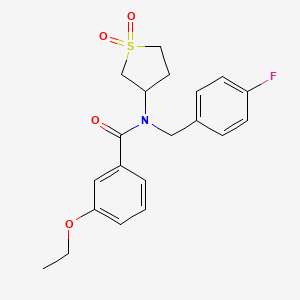

3-phenyl-N'-(3-pyridinylmethylene)propanohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-phenyl-N'-(3-pyridinylmethylene)propanohydrazide involves the condensation of nicotinic acid hydrazide with 2-benzoylpyridine, resulting in an asymmetrical ligand with distinct structural features. This process is characterized by physicochemical analyses, including elemental analysis, FTIR, and NMR spectroscopy techniques, confirming the successful synthesis of the compound (Gueye et al., 2021).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction studies. It crystallizes in the triclinic space group P-1, with the carbonohydrazone moiety slightly twisted, demonstrating the complexity of its molecular geometry. The dihedral angle between the pyridine rings indicates a slight deviation from planarity, contributing to the unique chemical behavior of the compound (Gueye et al., 2021).

Chemical Reactions and Properties

This compound participates in various chemical reactions, forming complexes with different metals and exhibiting antioxidant activity. The ligand's ability to form stable complexes is attributed to its structural features, including the presence of nitrogen atoms capable of coordinating with metal ions. Its antioxidant activity is evaluated through DPPH inhibition, showcasing its potential in scavenging free radicals (Gueye et al., 2021).

Physical Properties Analysis

The physical properties of this compound, including its solubility, melting point, and crystal packing, are influenced by its molecular structure. The compound's crystal packing is stabilized by intramolecular and intermolecular hydrogen bonds, leading to the formation of sheets parallel to the ac plane. These interactions are crucial for understanding the compound's solubility and melting point (Gueye et al., 2021).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity and stability, are defined by its functional groups and molecular structure. The presence of the carbohydrazone moiety and pyridine rings contributes to its reactivity towards forming complexes and its antioxidant activity. These properties highlight the compound's potential in various chemical applications (Gueye et al., 2021).

Applications De Recherche Scientifique

Molecular Structure Analysis

The study of molecular structures such as N′-(2-Methyl-3-phenylallylidene)nicotinohydrazide monohydrate showcases the importance of analyzing the molecular geometry, specifically the dihedral angles between pyridine and phenyl rings, which influence intermolecular interactions, including hydrogen bonds and π interactions. This analysis is crucial for understanding the molecular behavior in various states and its potential applications in materials science and drug design (Archana et al., 2009).

Enhancing Reactivity for Benzoxazine Formation

The exploration of phloretic acid as an alternative to phenol for the synthesis of polybenzoxazine illustrates a significant application in the development of materials with desirable thermal and thermo-mechanical properties. This innovative approach demonstrates the potential of utilizing renewable resources to modify aliphatic hydroxyl-bearing molecules, paving the way for advancements in sustainable material science (Trejo-Machin et al., 2017).

Photophysical Properties and Molecular Electronics

The synthesis and characterization of new Cd2+, Pb2+ complexes with acylhydrazidate molecules highlight the significance of structural variety in modifying photophysical properties. Such studies contribute to the understanding of molecular electronics by exploring the electronic structures and emissive properties of complexes, which can be applied in designing new materials for optoelectronic devices (Jin et al., 2013).

Catalytic Activity and Material Performance

Investigations into the catalytic performance of compounds, particularly in the context of oxidative reactions, provide insight into the application of molecular structures in enhancing chemical processes. For instance, the study on Cu(ii) complexes of N-rich aroylhydrazone demonstrates their role in the catalytic oxidation of xylenes, indicating the potential of such molecules in catalysis and material performance enhancement (Sutradhar et al., 2019).

Propriétés

IUPAC Name |

3-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c19-15(9-8-13-5-2-1-3-6-13)18-17-12-14-7-4-10-16-11-14/h1-7,10-12H,8-9H2,(H,18,19)/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVRUPXIVJWAEJ-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NN=CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509771.png)

![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)

![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)

![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5509815.png)

![2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5509823.png)

![dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate](/img/structure/B5509842.png)

![4-{3-[(3,3-diethyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5509858.png)